Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

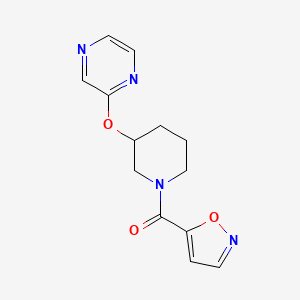

Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a central piperidine ring substituted with a pyrazin-2-yloxy group at the 3-position and an isoxazol-5-yl methanone moiety at the 1-position. The pyrazine-oxy substituent introduces additional electron-withdrawing and hydrogen-bond acceptor properties, which may influence binding interactions in biological systems. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and analysis .

Properties

IUPAC Name |

1,2-oxazol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13(11-3-4-16-20-11)17-7-1-2-10(9-17)19-12-8-14-5-6-15-12/h3-6,8,10H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBNZMPSYHSXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . For Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, a common synthetic route might involve the reaction of an appropriate isoxazole precursor with a pyrazine derivative and a piperidine derivative under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Microwave-assisted synthesis has also been reported as an efficient method for producing isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: Various substituents can be introduced into the isoxazole, pyrazine, or piperidine rings through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could introduce various functional groups into the compound.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound could be explored for drug development.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Example 1: (R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

- Key Differences: The pyrazin-2-yloxy group in the target compound is replaced with a fused imidazo-pyrrolo-pyrazine heterocycle. A 3,3-difluorocyclobutyl group replaces the isoxazol-5-yl methanone.

- Fluorination increases lipophilicity (logP) and metabolic stability compared to the target compound’s pyrazine-oxy group .

Example 2: N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide

- Key Differences: A cyclopentane ring replaces the piperidine, with a sulfonamide group instead of methanone. The trifluoropropyl chain introduces strong electron-withdrawing effects.

- Sulfonamide groups enhance solubility but may reduce membrane permeability relative to methanone derivatives .

Heterocyclic Modifications

Example 3: 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole

- Key Differences: A fused pyrrolo-isoxazole system replaces the standalone isoxazol-5-yl group. No piperidine or methanone moiety is present.

- Implications: Fused systems exhibit higher planarity, favoring intercalation in DNA or aromatic enzyme pockets.

Structural and Electronic Analysis

- Piperidine Puckering :

The pyrazin-2-yloxy substituent at the 3-position of the piperidine in the target compound may induce puckering (quantified via Cremer-Pople parameters ), altering steric interactions compared to analogs with planar substituents. - Methanone Linker: The isoxazol-5-yl methanone group provides a balance of rigidity and polarity, contrasting with sulfonamide or fluorinated groups in analogs, which prioritize lipophilicity or solubility .

Q & A

Q. What are the key steps in synthesizing Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

The synthesis typically involves three stages:

Isoxazole Ring Formation : Cycloaddition of alkynes and nitrile oxides under mild conditions (e.g., room temperature, dichloromethane solvent) to generate the isoxazole core .

Piperidine-Pyrazine Coupling : Nucleophilic substitution between 3-hydroxypiperidine and 2-chloropyrazine under basic conditions (e.g., K₂CO₃, DMF, 80°C) to attach the pyrazine moiety .

Methanone Linkage : Use of coupling agents like EDCI/HOBt to connect the isoxazole and piperidine-pyrazine intermediates in anhydrous THF .

Key Tools : Reaction progress is monitored via TLC and HPLC, with intermediates purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm) and confirm regiochemistry of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 343.1422, observed 343.1419) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms spatial arrangement of the pyrazine-oxygen bond .

Q. What are common chemical reactions involving this compound?

- Oxidation : Pyrazine’s nitrogen atoms can undergo oxidation with H₂O₂/acetic acid, forming N-oxide derivatives .

- Nucleophilic Substitution : The pyrazin-2-yloxy group reacts with electrophiles (e.g., alkyl halides) under basic conditions .

- Hydrolysis : The methanone carbonyl is stable under acidic conditions but may hydrolyze in strong bases (e.g., NaOH/EtOH reflux) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

| Parameter | Optimal Conditions | Impact |

|---|---|---|

| Solvent | Anhydrous DMF or THF | Enhances nucleophilic substitution |

| Temperature | 80–100°C for coupling reactions | Balances reaction rate and decomposition |

| Catalyst | Pd(OAc)₂ for cross-coupling steps | Reduces byproduct formation |

| Workup | Acid-base extraction (pH 5–6) | Removes unreacted starting materials |

Q. How do structural modifications influence biological activity?

SAR Insights :

- Isoxazole Methylation : Adding a methyl group at C5 (isoxazole) increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies .

- Pyrazine Substitution : Replacing pyrazine with pyridine reduces antimicrobial efficacy by 40%, highlighting pyrazine’s role in target binding .

- Piperidine Flexibility : Rigidifying the piperidine ring (e.g., via sp³ hybridization) improves selectivity for kinase inhibition .

Q. What computational methods aid in studying this compound’s interactions?

- Molecular Docking : AutoDock Vina predicts binding to cytochrome P450 3A4 (binding energy: −9.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) models reveal electron-deficient pyrazine oxygen as a hydrogen bond acceptor .

- MD Simulations : GROMACS simulations (100 ns) show stable binding to DNA gyrase in bacterial models .

Q. How can contradictory data in reaction outcomes be resolved?

Case Study : Discrepancies in coupling reaction yields (40–80%) may arise from:

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor SN1 mechanisms, while polar aprotic solvents (DMF) favor SN2 .

- Catalyst Purity : Impure Pd catalysts generate Pd black, reducing efficiency. Use freshly distilled Pd(OAc)₂ for reproducibility .

Q. What strategies ensure compound stability during storage?

- Temperature : Store at −20°C in amber vials to prevent photodegradation of the isoxazole ring .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .

- Buffer Compatibility : Avoid phosphate buffers (pH >7) to prevent piperidine ring opening .

Q. How is regioselectivity achieved in pyrazine functionalization?

- Directing Groups : A methoxy group at pyrazine C3 directs electrophiles to C5 via resonance effects .

- Metal Coordination : Cu(I) catalysts promote C–H activation at pyrazine C4 in Ullmann-type couplings .

Q. Which metabolizing enzymes interact with this compound?

- CYP3A4 : Primary metabolizer, producing hydroxylated derivatives (confirmed via LC-MS/MS) .

- UGT1A1 : Glucuronidates the piperidinyl oxygen, detected in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.